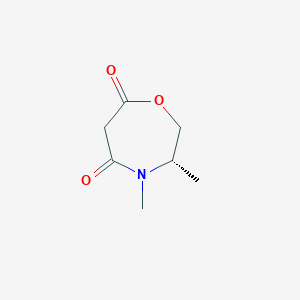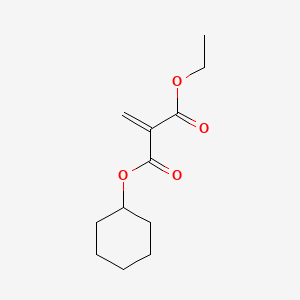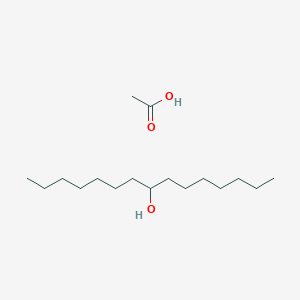
Acetic acid--pentadecan-8-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–pentadecan-8-ol (1/1) is a chemical compound formed by the combination of acetic acid and pentadecan-8-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a distinctive sour taste. It is widely used in the production of various chemicals and as a food preservative. Pentadecan-8-ol is a long-chain alcohol with a 15-carbon backbone, commonly used in the synthesis of surfactants and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentadecan-8-ol (1/1) typically involves the esterification of pentadecan-8-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Pentadecan-8-ol+Acetic acidCatalystAcetic acid–pentadecan-8-ol+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–pentadecan-8-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–pentadecan-8-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in pentadecan-8-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Pentadecan-8-one or pentadecanoic acid.
Reduction: Pentadecan-8-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid–pentadecan-8-ol (1/1) has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid–pentadecan-8-ol (1/1) involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing acetic acid and pentadecan-8-ol. Acetic acid can act as a weak acid, affecting the pH of the local environment, while pentadecan-8-ol can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–hexadecan-8-ol (1/1): Similar structure but with a 16-carbon backbone.
Acetic acid–octadecan-8-ol (1/1): Similar structure but with an 18-carbon backbone.
Acetic acid–dodecan-8-ol (1/1): Similar structure but with a 12-carbon backbone.
Uniqueness
Acetic acid–pentadecan-8-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties. The 15-carbon backbone provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in surfactant and lubricant formulations.
Propriétés
Numéro CAS |
190249-59-3 |
|---|---|
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
acetic acid;pentadecan-8-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2;1-2(3)4/h15-16H,3-14H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
VZHDMJCDIQJFAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCCCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


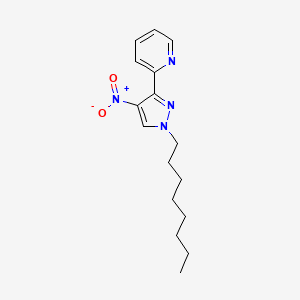
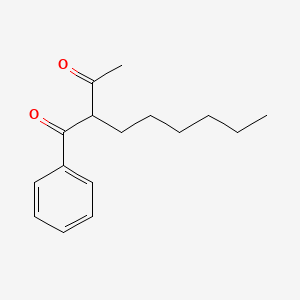
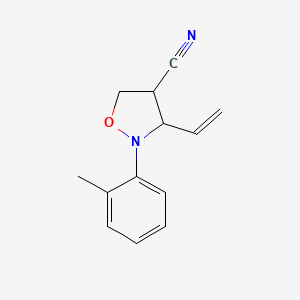
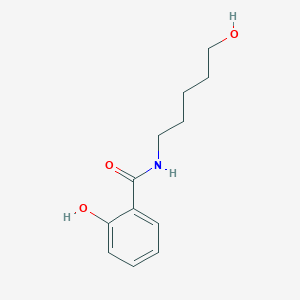
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
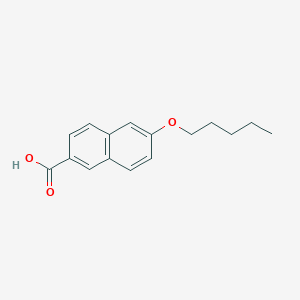
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
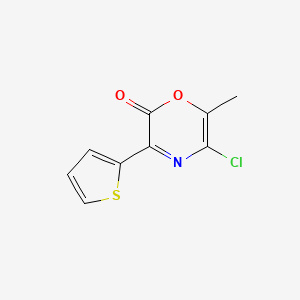
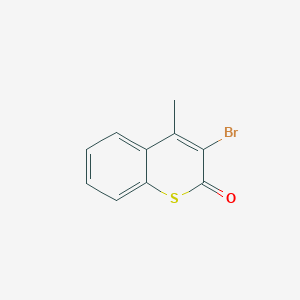

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
